molecular formula C10H8FN3O B14607099 Ethanone, 1-(2-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)- CAS No. 60850-74-0

Ethanone, 1-(2-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-

Cat. No.: B14607099
CAS No.: 60850-74-0
M. Wt: 205.19 g/mol
InChI Key: DNGMSSQUHFMMIR-UHFFFAOYSA-N
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Description

Ethanone, 1-(2-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)- is a chemical compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the triazole ring and the fluorophenyl group imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(2-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)- typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Formation of the Ethanone Moiety: The ethanone moiety can be introduced through an acylation reaction using an appropriate acylating agent.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

    Oxidation: Ethanone, 1-(2-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)- can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethanone, 1-(2-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)- has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antifungal or antibacterial agent due to the presence of the triazole ring.

    Material Science: It is explored for use in the development of new materials with unique electronic or optical properties.

    Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of Ethanone, 1-(2-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)- involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • Ethanone, 1-(2-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-
  • Ethanone, 1-(2-bromophenyl)-2-(1H-1,2,4-triazol-1-yl)-
  • Ethanone, 1-(2-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)-

Comparison:

  • Uniqueness: The presence of the fluorophenyl group in Ethanone, 1-(2-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)- imparts unique electronic properties compared to its chloro, bromo, and methyl analogs. This can affect its reactivity, binding affinity, and overall chemical behavior.
  • Applications: While all these compounds may have similar applications in medicinal chemistry and material science, the specific properties of the fluorophenyl derivative may make it more suitable for certain applications, such as those requiring high binding specificity or unique electronic properties.

Properties

CAS No.

60850-74-0

Molecular Formula

C10H8FN3O

Molecular Weight

205.19 g/mol

IUPAC Name

1-(2-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanone

InChI

InChI=1S/C10H8FN3O/c11-9-4-2-1-3-8(9)10(15)5-14-7-12-6-13-14/h1-4,6-7H,5H2

InChI Key

DNGMSSQUHFMMIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CN2C=NC=N2)F

Origin of Product

United States

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